Home > Products > Screening Compounds P117710 > 8-Hydroxy-2-dipropylaminotetralin hydrobromide
8-Hydroxy-2-dipropylaminotetralin hydrobromide - 76135-31-4

8-Hydroxy-2-dipropylaminotetralin hydrobromide

Catalog Number: EVT-257538
CAS Number: 76135-31-4
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Standard selective 5-HT1a receptor agonist. Moderate affinity for 5-HT7 receptors (pKi = 6.6) and able to antagonise 5-HT reuptake. Variety of biological effects seen in vivo.
8-Hydroxy DPAT (8-OH-DPAT) is an agonist of serotonin (5-HT) receptor subtype 5-HT1A (EC50 = 12 nM in rat hippocampal membranes). It mimics the effect of serotonin on reducing excitatory post-synaptic potentials (EPSPs) in the entorhinal cortex layers II and III when used at concentrations of 10 and 50 µM. In rhesus monkeys, it enhances the behavioral effects of Δ9-tetrahydrocannabinol (Δ9-THC;) in a discriminant stimulus-shock test when administered at a dose of 0.178 mg/kg. In mice, 8-OH-DPAT reduces the number of attack bites when administered directly to the dorsal raphe nucleus in a baclofen-induced model of aggressiveness and impairs contextual fear when administered prior to training at a dose of 0.5 mg/kg. It also reduces the incidence of apnea and improves respiratory regularity in a methyl-CpG-binding protein 2-deficient mouse model of Rett syndrome when administered at a dose of 50 µg/kg. In a rat model of diabetes, 8-OH-DPAT enhances bradycardia in response to vagal electrical stimulation.
A serotonin 1A-receptor agonist that is used experimentally to test the effects of serotonin.

5-Carboxamidotryptamine maleate (5-CT)

    WAY-100,635

    • Relevance: WAY-100,635 blocks the enhancing effect of 8-OH-DPAT on vagally-induced bradycardia, confirming the role of 5-HT1A receptor activation in this process []. This further highlights the specificity of 8-OH-DPAT's action on the 5-HT1A receptor.

    Methiothepin

    • Relevance: Methiothepin blocks both the stimulatory and inhibitory effects of 5-CT on vagally-induced bradycardia, suggesting the involvement of both 5-HT1 and 5-HT7 receptors in this response []. This contrasts with the more selective action of 8-OH-DPAT on the 5-HT1A receptor.

    Pimozide

    • Relevance: Pimozide selectively blocks the inhibitory effect of 5-CT on vagally-induced bradycardia, suggesting that this effect is mediated through the 5-HT7 receptor []. This highlights the contrasting roles of 5-HT1A (activated by 8-OH-DPAT) and 5-HT7 in this physiological process.

    Buspirone

    • Relevance: Similar to 8-OH-DPAT, buspirone affects the circadian system, specifically attenuating phase advances to light pulses [, , ]. Both drugs primarily exert their effects through the 5-HT1A receptor, suggesting a shared mechanism in modulating circadian responses.

    (±)-1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane hydrochloride (DOI)

    • Relevance: Unlike 8-OH-DPAT which acts on 5-HT1A, DOI targets 5-HT2A receptors []. While 8-OH-DPAT modulates respiratory timing, DOI does not have consistent effects, suggesting distinct roles for these serotonin receptors in respiratory control.
    Source and Classification

    8-Hydroxy-2-dipropylaminotetralin hydrobromide is synthesized from 2-amino tetralin derivatives and is commercially available from suppliers such as Sigma-Aldrich and Tocris Bioscience. Its chemical formula is C16H26BrNC_{16}H_{26}BrN, and it has a molecular weight of approximately 324.29 g/mol . The compound is classified as a psychoactive drug due to its interaction with serotonin receptors, making it significant in neuroscience and pharmacology .

    Synthesis Analysis

    The synthesis of 8-hydroxy-2-dipropylaminotetralin hydrobromide typically involves several key steps:

    1. Starting Material: The synthesis begins with 2-tetralone, which undergoes a series of reactions to introduce the dipropylamino group and hydroxyl group.
    2. Hydroxylation: The introduction of the hydroxyl group at the 8-position can be achieved through various methods such as:
      • Electrophilic Aromatic Substitution: Using reagents like lithium aluminum hydride or boron tribromide to facilitate hydroxylation.
      • Reduction of Ketone: Converting the ketone to an alcohol using sodium borohydride.
    3. Amine Introduction: The dipropylamino group can be introduced via nucleophilic substitution reactions, often utilizing dipropylamine in the presence of a suitable catalyst or under specific conditions to ensure selectivity at the nitrogen atom.
    4. Salt Formation: The hydrobromide salt is formed by treating the free base with hydrobromic acid, enhancing solubility and stability for pharmaceutical applications.

    Technical parameters such as temperature, reaction time, and solvent choice are crucial for optimizing yield and purity during synthesis.

    Molecular Structure Analysis

    The molecular structure of 8-hydroxy-2-dipropylaminotetralin hydrobromide features:

    • Core Structure: A tetralin ring system, which consists of two fused benzene rings.
    • Functional Groups: A hydroxyl group (-OH) at the 8-position and a dipropylamino group (-N(CH_2CH_2CH_3)_2) at the 2-position.

    The stereochemistry plays a significant role in its biological activity, with specific enantiomers exhibiting different affinities for serotonin receptors. Crystallographic studies have provided insight into its three-dimensional conformation, which is essential for understanding its interaction with biological targets .

    Chemical Reactions Analysis

    8-Hydroxy-2-dipropylaminotetralin hydrobromide participates in various chemical reactions:

    1. Receptor Binding: As an agonist, it binds selectively to serotonin receptors, influencing neurotransmitter release and neuronal excitability.
    2. Metabolic Reactions: In biological systems, it undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may oxidize it into various metabolites.
    3. Degradation Pathways: The compound can also undergo hydrolysis under acidic or basic conditions, leading to the breakdown of its functional groups.

    These reactions are critical for determining its pharmacokinetics and pharmacodynamics.

    Mechanism of Action

    The mechanism of action of 8-hydroxy-2-dipropylaminotetralin hydrobromide involves:

    • Serotonin Receptor Agonism: It primarily acts as an agonist at the 5-HT1A receptor subtype, leading to downstream effects such as inhibition of adenylate cyclase activity and modulation of cAMP levels.
    • Neurotransmitter Modulation: By activating these receptors, it influences various neurotransmitter systems including dopamine and norepinephrine pathways, which are crucial for mood regulation and anxiety response.

    Research indicates that doses as low as 0.1 mg/kg can significantly affect sleep patterns in animal models, highlighting its potency .

    Physical and Chemical Properties Analysis

    The physical and chemical properties of 8-hydroxy-2-dipropylaminotetralin hydrobromide include:

    • Appearance: Typically presented as a white crystalline powder.
    • Solubility: Soluble in water and organic solvents like ethanol and dimethyl sulfoxide.
    • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

    These properties are essential for formulation development in pharmaceutical applications .

    Applications

    8-Hydroxy-2-dipropylaminotetralin hydrobromide has several scientific applications:

    1. Neuroscience Research: It is extensively used to study serotonin receptor function and its implications in mood disorders such as depression and anxiety.
    2. Pharmacological Studies: Researchers utilize this compound to investigate potential therapeutic effects on neurological diseases by modulating serotonin pathways.
    3. Toxicology Assessments: Its effects on cell viability have been studied in various models, providing insights into cytotoxicity associated with different concentrations .
    4. Dermatological Research: Studies have shown its potential impact on melanocyte survival, suggesting applications in skin depigmentation therapies .
    Historical Context and Discovery of 8-OH-DPAT HBr as a Pharmacological Tool

    Emergence in Serotonergic Receptor Research (1980s–1990s)

    The synthesis of (±)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide (8-OH-DPAT HBr) in the early 1980s marked a transformative advance in serotonin (5-HT) receptor research. Prior to its discovery, pharmacological tools to probe 5-HT receptor subtypes were non-selective and limited in utility. 8-OH-DPAT emerged from systematic efforts to develop tetralin derivatives with high specificity for serotonin receptors, particularly the poorly characterized 5-HT1 class. Radioligand binding studies quickly identified 8-OH-DPAT as a high-affinity ligand for the 5-HT1A subtype, with negligible binding to 5-HT1B, 5-HT1C, or dopaminergic receptors. This selectivity was pivotal in distinguishing 5-HT1A as a functionally independent entity within the broader 5-HT receptor family [4] [8].

    The compound’s in vivo effects further validated its specificity. Systemic administration in rats reduced hippocampal serotonin synthesis and release, confirming actions at presynaptic autoreceptors. This contrasted sharply with non-selective agonists like quipazine, which affected multiple 5-HT pathways. By the late 1980s, 8-OH-DPAT HBr had become the standard reference agonist for 5-HT1A research, enabling critical investigations into serotonin’s roles in thermoregulation, anxiety, and depression [1] [6].

    Table 1: Key Binding Affinities of 8-OH-DPAT HBr

    Receptor SubtypeAffinity (pKi)Selectivity vs. Other 5-HT Receptors
    5-HT1A8.5–9.2>100-fold over 5-HT1B/5-HT1D
    5-HT76.6Moderate affinity
    Dopamine D2<5.0Negligible interaction

    Role in Establishing 5-HT1A Receptor Agonist Paradigms

    8-OH-DPAT HBr enabled the first comprehensive characterization of 5-HT1A receptor functionality across physiological systems. Its effects were categorized into three core paradigms:

    • Neuroendocrine Modulation: Demonstrated by dose-dependent suppression of cortisol and prolactin secretion in primates, confirming central 5-HT1A involvement in hypothalamic-pituitary-adrenal axis regulation [7].
    • Behavioral Syndrome: Induction of a distinct behavioral triad (flat body posture, forepaw treading, and head weaving) in rats via postsynaptic 5-HT1A activation. This syndrome became a gold standard for evaluating 5-HT1A agonist efficacy in vivo [6] [9].
    • Cognitive and Motor Integration: Studies revealed 8-OH-DPAT’s dose-dependent effects on recognition memory and exploratory behavior. At 0.1–3 mg/kg, it increased ambulation but suppressed vertical rearing in rats, indicating altered sensorimotor integration. Higher doses impaired object/place recognition, linking 5-HT1A to hippocampal-striatal circuitry [3].

    Crucially, 8-OH-DPAT helped discriminate 5-HT1A-specific effects from those mediated by other receptors. For example, its hypothermic response was distinct from 5-HT2-mediated head-twitch responses, reinforcing subtype-specific functional roles [5].

    Early Mechanistic Insights into Partial vs. Full Agonist Activity

    The resolution of 8-OH-DPAT’s enantiomers in the late 1980s yielded foundational insights into 5-HT1A agonist efficacy. The (R)-enantiomer exhibited 20–50-fold greater potency than the (S)-form in behavioral and biochemical assays, establishing stereoselectivity as a hallmark of 5-HT1A receptor interactions [10]. Comparative studies revealed 8-OH-DPAT’s role as a full agonist at:

    • Presynaptic autoreceptors (inhibiting 5-HT synthesis and neuronal firing)
    • Postsynaptic receptors (eliciting cAMP reduction and behavioral syndrome)

    However, its efficacy varied by tissue and signaling pathway. In rat hippocampal membranes, 8-OH-DPAT potently inhibited forskolin-stimulated cAMP accumulation (EC50 = 2 nM), confirming full agonism of Gi/o-coupled signaling. Conversely, in cortical neurons, it showed partial agonism for potassium channel activation, highlighting context-dependent efficacy [4] [8].

    Table 2: Functional Agonist Efficacy of 8-OH-DPAT Enantiomers

    Functional Assay(R)-Enantiomer Efficacy(S)-Enantiomer Efficacy
    5-HT Synthesis InhibitionFull agonist (EC50 = 0.1 µM)Weak partial agonist
    cAMP Reduction (Hippocampus)Full agonist (EC50 = 2 nM)Inactive
    HypothermiaFull agonistAntagonist

    The compound’s complex pharmacological profile was further elucidated through chronic administration studies. Daily 8-OH-DPAT pretreatment (1 mg/kg) desensitized postsynaptic receptors mediating "5-HT syndrome" within 24 hours, while presynaptic autoreceptors remained responsive. Remarkably, hypothermia—also postsynaptically mediated—showed progressive attenuation, whereas autoreceptor-dependent hyperphagia was unchanged. These findings revealed pathway-specific tolerance, challenging simplistic "pre-vs-post" synaptic models of receptor adaptation [6] [9].

    Additionally, 8-OH-DPAT uncovered "agonist-directed trafficking" at 5-HT1A receptors. It differentially activated G protein subtypes (e.g., Gi1 > Gi3) compared to other agonists like buspirone, proving that efficacy was not linear but effector-dependent—a paradigm shift in receptor pharmacology [8] [10].

    Properties

    CAS Number

    76135-31-4

    Product Name

    8-Hydroxy-2-dipropylaminotetralin hydrobromide

    IUPAC Name

    7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide

    Molecular Formula

    C16H26BrNO

    Molecular Weight

    328.29 g/mol

    InChI

    InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H

    InChI Key

    BATPBOZTBNNDLN-UHFFFAOYSA-N

    SMILES

    CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

    Solubility

    Soluble in DMSO

    Synonyms

    8-Hydroxy-2-(di-n-propylamino)tetralin
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (+-)-Isomer
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (R)-Isomer,
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (S)-Isomer,
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (R)-Isomer,
    8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (S)-Isomer
    8-Hydroxy-2-(di-n-propylamino)tetralin, (+-)-Isomer
    8-Hydroxy-2-(di-n-propylamino)tetralin, (R)-Isomer
    8-Hydroxy-2-(di-n-propylamino)tetralin, (S)-Isomer
    8-OH-DPAT

    Canonical SMILES

    CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.